molecular formula C13H16ClNO B7558421 2-(4-Chlorophenyl)-1-(piperidin-1-yl)ethanone

2-(4-Chlorophenyl)-1-(piperidin-1-yl)ethanone

Cat. No. B7558421
M. Wt: 237.72 g/mol
InChI Key: NHKLTVNILDIDPE-UHFFFAOYSA-N
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Patent
US04803280

Procedure details

A solution of 120 g of dry pyridine, 103.2 g of piperidine and 1.5 liters of dry ether was stirred vigorously as 215.7 g of freshly distilled 4-chlorophenyl acetyl chloride in 250 ml of ether was added dropwise. After 4 hours the mixture was diluted with one liter of water and the organic phase collected. The aqueous phase was extracted with ether and the ether phases were combined, washed successively with 0.1N hydrochloric acid twice, 5% sodium hydroxide twice, saturated sodium chloride twice, dried and concentrated in vacuo. The residual oil was taken up in dichloromethane and percolated through a bed of neutral alumina with additional solvent. The resulting oil was crystallized from carbon tetrachloride:hexane (1:9), giving 243 g of N-(4-chlorophenylacetyl)piperidine as yellow crystals, mp 85°-85.5° C. A mixture of 200 g of N-(4-chlorophenylacetyl)piperidine, 94 g of phosphorous pentasulfide and 750 ml of pyridine was heated at reflux with vigorous stirring for 18 hours, then cooled and concentrated in vacuo. The residue was taken up in 1.8 liters of water, heated at 50° C. for 30 minutes, cooled and exhaustively extracted with ether. The ether extracts were combined, washed successively with water, 5% hydrochloric acid twice and saturated sodium chloride and dried. The solution was percolated through a bed of neutral alumina followed by elution with ether. The resulting oil was crystallized twice from methylcyclohexane, giving 100 g of N-(4-chlorophenylthioacetyl)piperidine as orange crystals, mp 82.5°-83.5° C.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
103.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1CCCCC1.[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([CH2:20][C:21](Cl)=[O:22])=[CH:16][CH:15]=1>CCOCC.O>[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([CH2:20][C:21]([N:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)=[O:22])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
103.2 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC(=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
1.5 L
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
the organic phase collected
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ether
WASH
Type
WASH
Details
washed successively with 0.1N hydrochloric acid twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
5% sodium hydroxide twice, saturated sodium chloride twice, dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting oil was crystallized from carbon tetrachloride:hexane (1:9)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CC(=O)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 243 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.